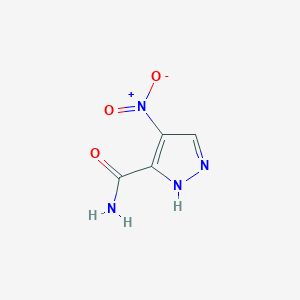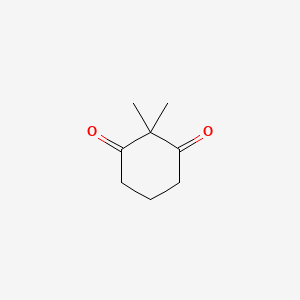
1-(3,4-Dichlorophenyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorophenyl-imidazole derivatives is described in several papers. For instance, a novel antibacterial agent, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, was designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells after bioreduction . Another paper describes the synthesis of a compound with a similar structure, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, through a one-pot reaction . These syntheses involve multi-step reactions and the use of various catalysts and reagents to achieve the desired chlorophenyl-imidazole derivatives.
Molecular Structure Analysis
The molecular structures of chlorophenyl-imidazole derivatives have been determined using X-ray diffraction (XRD) techniques. For example, the crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one was solved, revealing intermolecular hydrogen bonds and C–H⋯π interactions . Similarly, the structure of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was confirmed by XRD, showing a planar conformation of the imidazole ring . These studies provide detailed information on the molecular geometry and intermolecular interactions of chlorophenyl-imidazole derivatives.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl-imidazole derivatives is explored in the context of their potential as antibacterial agents. The presence of electron-withdrawing groups or aldehyde or amino groups at specific positions on the imidazole ring is crucial for activity against bacteria like MRSA . Additionally, the reactivity of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with aryl ketones to form various oxopyrimidines and thiopyrimidines has been studied, highlighting the versatility of imidazole derivatives in chemical transformations10.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-imidazole derivatives are inferred from their molecular structures and synthesis methods. The crystalline nature and space group information provide insights into the solid-state properties of these compounds . The synthesis methods indicate the stability of these compounds under various reaction conditions and their potential for modification into different derivatives . The biological screening of some derivatives also suggests their solubility and interaction with biological targets .
Applications De Recherche Scientifique
Imidazoline Scaffold in Medicinal Chemistry
The imidazoline scaffold, to which 1-(3,4-Dichlorophenyl)imidazolidin-2-one is related, is widely recognized in medicinal chemistry for its versatile biological activities. Research has shown that compounds featuring the imidazoline or imidazolidine structure exhibit a broad spectrum of biological activities, including potential applications in treating neurodegenerative, inflammatory, autoimmune diseases, cancer, and infectious diseases. The development of both imidazoline- and imidazolidine-containing agents underscores their importance in drug discovery and therapeutic applications (Sączewski, Kornicka, & Balewski, 2016).
Pharmaceutical Applications of Imidazolidinone Derivatives
Imidazolidinone derivatives, including 2,4-imidazolidinedione (Hydantoin), have been investigated for their pharmacological properties across a wide array of diseases. These compounds are synthesized using various methods and are found to possess diverse pharmacological activities due to the different organic groups they contain. The review of these molecules has shown their broad applications in more than 16 diseases, offering a valuable resource for researchers looking to explore further possibilities with other derivatives (Sudani & Desai, 2015).
Thiazolidin-4-Ones in Drug Development
Although 1-(3,4-Dichlorophenyl)imidazolidin-2-one does not directly fall into the thiazolidin-4-one category, the study of related heterocyclic compounds provides insights into the drug development process. Thiazolidin-4-ones are highlighted for their antioxidant, anticancer, anti-inflammatory, and analgesic properties, among others. The influence of substituents on their biological activity has been extensively reviewed, demonstrating the potential of optimizing thiazolidin-4-one derivatives for more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
Synthesis and Applications of Hydantoin Derivatives
Hydantoin and its derivatives, closely related to imidazolidinones, serve as a significant scaffold in medicinal chemistry due to their diverse biological and pharmacological activities. They are crucial in the synthesis of important non-natural amino acids and their conjugates, with potential therapeutic applications. The discussion around the Bucherer-Bergs reaction for producing hydantoin underscores the method's efficiency and simplicity in synthesizing important natural products and potential therapeutics (Shaikh et al., 2023).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJOHVKUUWHQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344875 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)imidazolidin-2-one | |
CAS RN |
52420-29-8 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)
